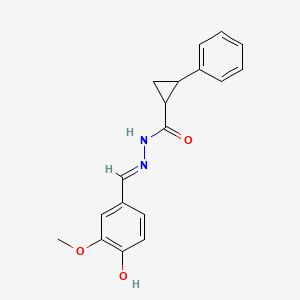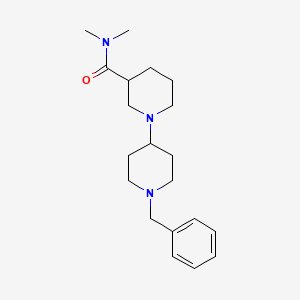![molecular formula C22H36N2O B6034310 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6034310.png)
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. These receptors play a vital role in cognitive function, memory, and learning. PNU-282987 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol selectively binds to and activates α7 nicotinic acetylcholine receptors, which are predominantly expressed in the brain. Activation of these receptors leads to an influx of calcium ions into the neuron, which triggers the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This neurotransmitter release is essential for cognitive function, memory, and learning.
Biochemical and Physiological Effects:
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to have anti-inflammatory and neuroprotective effects in the brain. Additionally, 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to increase the release of dopamine in the brain, which may be responsible for its potential therapeutic effects in schizophrenia.
实验室实验的优点和局限性
One advantage of using 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to other agonists. However, one limitation is its hydrophilic nature, which may limit its ability to cross the blood-brain barrier.
未来方向
Future research on 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies could investigate the optimal dosing and administration of 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, as well as its potential side effects. Finally, research could focus on developing more potent and selective agonists of α7 nicotinic acetylcholine receptors for therapeutic use.
合成方法
The synthesis of 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 1-(cyclohexylmethyl)-4-(3-phenylpropyl)piperazine with ethylene oxide in the presence of potassium hydroxide. The resulting product is then treated with hydrogen chloride gas to obtain 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in its hydrochloride salt form.
科学研究应用
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have anti-inflammatory and neuroprotective effects in the brain.
属性
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O/c25-17-13-22-19-23(14-7-12-20-8-3-1-4-9-20)15-16-24(22)18-21-10-5-2-6-11-21/h1,3-4,8-9,21-22,25H,2,5-7,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLREAWVTLVBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)

![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)

![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6034293.png)
![N~1~-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6034301.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B6034313.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6034327.png)
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-propylphenyl)ethyl]glycinamide](/img/structure/B6034329.png)
![1-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-4-piperidinyl]-1-propanol](/img/structure/B6034330.png)